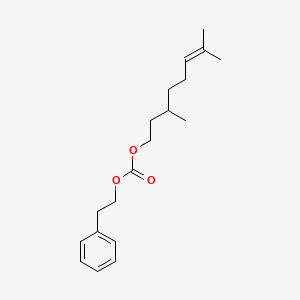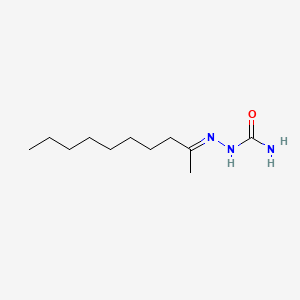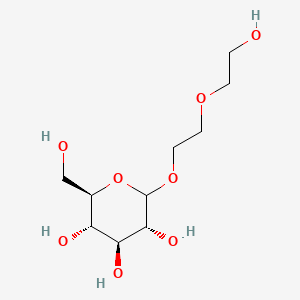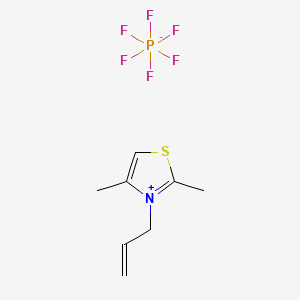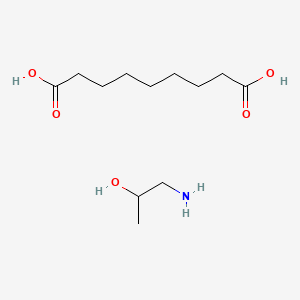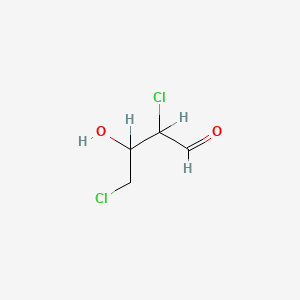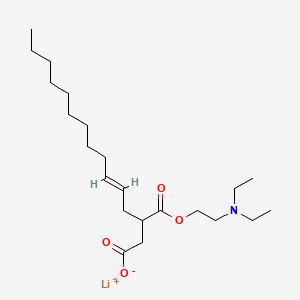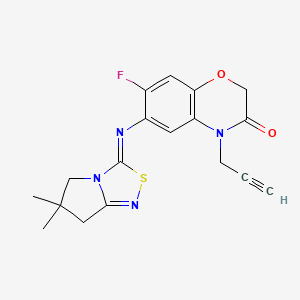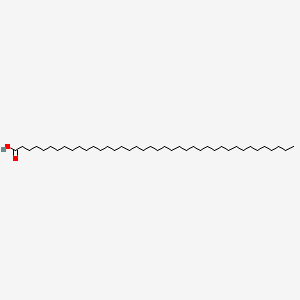
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iminoazanium group and a sulfate counterion. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium chloride
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium nitrate
- (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium phosphate
Uniqueness
Compared to its analogs, (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exhibits unique solubility and stability properties due to the presence of the sulfate group. This makes it particularly suitable for certain industrial applications where these properties are advantageous.
Propiedades
Número CAS |
85098-87-9 |
|---|---|
Fórmula molecular |
C28H32N6O4S |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate |
InChI |
InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
JAIFBYGYIBWWOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


